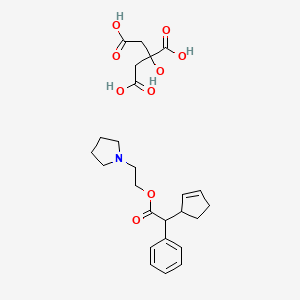
Cyclopyrazate citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopyrazate citrate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications It is a citrate salt of cyclopyrazate, which is known for its stability and solubility in aqueous solutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopyrazate citrate typically involves the reaction of cyclopyrazate with citric acid. The process can be carried out under mild conditions, often in an aqueous medium. The reaction is facilitated by the formation of hydrogen bonds between the cyclopyrazate and citric acid molecules, leading to the formation of the citrate salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the necessary chemical transformations. The product is then purified using crystallization or other suitable separation techniques.
Chemical Reactions Analysis
Types of Reactions: Cyclopyrazate citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups on the cyclopyrazate ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of cyclopyrazate.
Reduction: Reduced forms of cyclopyrazate.
Substitution: Substituted cyclopyrazate derivatives with various functional groups.
Scientific Research Applications
Cyclopyrazate citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe in cellular assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopyrazate citrate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The citrate component can also play a role in chelating metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Cyclopyrazate citrate can be compared with other citrate salts and cyclopyrazate derivatives:
Similar Compounds: Cyclopyrazate hydrochloride, cyclopyrazate sulfate, and other cyclopyrazate salts.
Uniqueness: this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly suitable for applications in drug formulation and delivery.
Properties
CAS No. |
5897-32-5 |
|---|---|
Molecular Formula |
C25H33NO9 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-yl-2-phenylacetate |
InChI |
InChI=1S/C19H25NO2.C6H8O7/c21-19(22-15-14-20-12-6-7-13-20)18(17-10-4-5-11-17)16-8-2-1-3-9-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,8-10,17-18H,5-7,11-15H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VDVRWMNVBVHLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C(C2CCC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


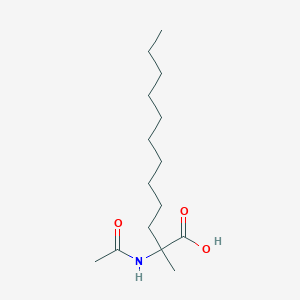
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

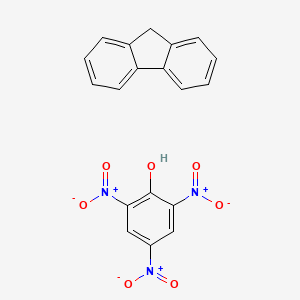
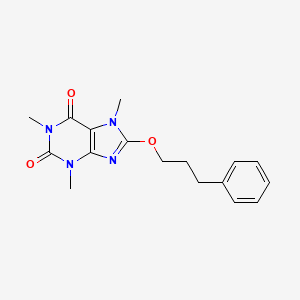

![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

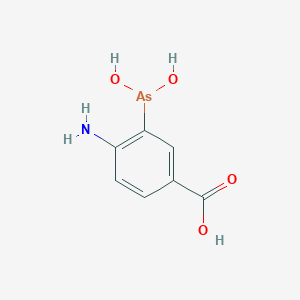
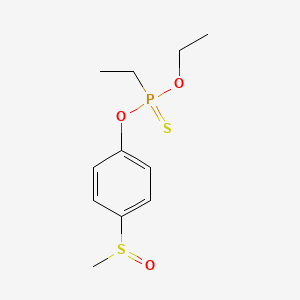

![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


